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Compound of Interest

Compound Name: Methyl 2-hydroxytricosanoate

Cat. No.: B186529 Get Quote

An In-depth Technical Guide to Methyl 2-
hydroxytricosanoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-hydroxytricosanoate is a long-chain alpha-hydroxy fatty acid methyl ester. While

specific research on this particular molecule is limited, its structural class—long-chain hydroxy

fatty acids and their esters—is of significant interest in various scientific fields, including

biochemistry, cell biology, and pharmacology. These compounds are known to be integral

components of complex lipids, such as sphingolipids, and are involved in various cellular

processes. This guide provides a comprehensive overview of the known and inferred physical

and chemical properties of Methyl 2-hydroxytricosanoate, along with methodologies for its

potential synthesis and analysis, and discusses its likely biological significance based on

related compounds.

Core Physical and Chemical Properties
Quantitative data for Methyl 2-hydroxytricosanoate is not readily available in public

databases. The following table summarizes its basic identifiers and includes estimated values

for key physical properties based on trends observed in homologous long-chain fatty acid

methyl esters.
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Property Value Source/Justification

Molecular Formula C₂₄H₄₈O₃ PubChem[1]

Molecular Weight 384.64 g/mol PubChem[1]

CAS Number 118745-41-8 Matreya LLC

Appearance Solid (inferred)
Based on similar long-chain

fatty acid esters.

Melting Point Not available

Expected to be higher than

related non-hydroxylated fatty

acid methyl esters.

Boiling Point
> 350 °C at 760 mmHg

(estimated)

Estimated based on the boiling

points of other C16-C24 fatty

acid methyl esters, which

generally range from 330-

357°C. The hydroxyl group

would likely increase the

boiling point.[2]

Solubility

Insoluble in water; Soluble in

organic solvents (e.g., ethanol,

chloroform, ethers) (inferred)

Long-chain fatty acids and

their esters are generally

insoluble in polar solvents like

water but soluble in non-polar

organic solvents. The hydroxyl

group may slightly increase

polarity but is unlikely to confer

significant water solubility.[3]

Storage -20°C

Recommended for long-term

stability of similar lipid

compounds.

Stability ≥ 4 years at -20°C

Based on data for similar

compounds from commercial

suppliers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxytricosanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxytricosanoate
https://www.kaycantest.com/UploadFile/news/20210223/eed6e89a-566c-f20e-3686-3a0a93b7bb8a.pdf
https://pubmed.ncbi.nlm.nih.gov/1627615/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic and Analytical Data (Inferred)
While experimental spectra for Methyl 2-hydroxytricosanoate are not publicly available, the

expected spectral characteristics can be inferred from the analysis of similar long-chain

hydroxy fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl

ester protons, the proton on the carbon bearing the hydroxyl group, and the long aliphatic

chain.

~3.7 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃).

~4.0-4.2 ppm (multiplet, 1H): Proton on the alpha-carbon bearing the hydroxyl group (-

CH(OH)-).

~2.4 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-CO-). This

signal might be absent or shifted in an alpha-hydroxy ester.

~1.2-1.6 ppm (broad multiplet, ~40H): Methylene protons of the long alkyl chain (-(CH₂)₂₀-).

~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon

environments.

~175 ppm: Carbonyl carbon of the ester (-COO-).

~70 ppm: Alpha-carbon attached to the hydroxyl group (-CH(OH)-).

~52 ppm: Carbon of the methyl ester (-OCH₃).

~22-34 ppm: Carbons of the long methylene chain.

~14 ppm: Terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum would be characterized by the following absorption bands:

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chain.

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[4]

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester.

Mass Spectrometry (MS)
Electron ionization mass spectrometry of the underivatized molecule would likely show a weak

or absent molecular ion peak (M⁺) at m/z 384.6. Common fragmentation patterns for long-chain

esters would be expected, including cleavage at the ester group and fragmentation along the

alkyl chain. Derivatization, for instance by trimethylsilylation of the hydroxyl group, is a common

technique to improve volatility and obtain more informative mass spectra for GC-MS analysis.

The mass spectrum of the TMS derivative of Methyl 2-hydroxytricosanoate is available in the

NIST WebBook.

Experimental Protocols
Hypothetical Synthesis of Methyl 2-hydroxytricosanoate
A plausible synthetic route to Methyl 2-hydroxytricosanoate involves the alpha-hydroxylation

of the corresponding fatty acid, tricosanoic acid, followed by esterification.

Step 1: α-Bromination of Tricosanoic Acid

Tricosanoic acid is refluxed with thionyl chloride (SOCl₂) to form the acid chloride.

The resulting acid chloride is then treated with N-bromosuccinimide (NBS) and a catalytic

amount of hydrogen bromide (HBr) to achieve alpha-bromination.

The crude 2-bromotricosanoyl chloride is then hydrolyzed to yield 2-bromotricosanoic acid.

Step 2: Nucleophilic Substitution to form 2-hydroxytricosanoic acid
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The 2-bromotricosanoic acid is dissolved in an aqueous solution of a base, such as sodium

hydroxide (NaOH) or potassium carbonate (K₂CO₃).

The mixture is heated to facilitate the Sₙ2 reaction, where the bromide is displaced by a

hydroxide ion to form 2-hydroxytricosanoic acid.

Acidification of the reaction mixture precipitates the alpha-hydroxy acid, which can be

purified by recrystallization.

Step 3: Fischer Esterification

2-hydroxytricosanoic acid is dissolved in an excess of methanol.

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl),

is added.

The mixture is refluxed for several hours to drive the equilibrium towards the formation of the

methyl ester.

After the reaction is complete, the excess methanol is removed under reduced pressure. The

residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a

saturated sodium bicarbonate solution and brine to remove the acid catalyst and any

unreacted carboxylic acid.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to yield Methyl 2-hydroxytricosanoate.

Workflow for Hypothetical Synthesis:

Tricosanoic Acid Tricosanoyl Chloride
SOCl₂

2-Bromotricosanoic Acid

1. NBS, HBr
2. H₂O

2-Hydroxytricosanoic AcidNaOH(aq), heat Methyl 2-hydroxytricosanoate
CH₃OH, H⁺ cat.

Click to download full resolution via product page

Hypothetical synthesis workflow for Methyl 2-hydroxytricosanoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b186529?utm_src=pdf-body
https://www.benchchem.com/product/b186529?utm_src=pdf-body-img
https://www.benchchem.com/product/b186529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Biological Significance and Signaling
Pathways
While specific biological functions of Methyl 2-hydroxytricosanoate have not been

extensively studied, the broader class of 2-hydroxy long-chain fatty acids is known to play

crucial roles in cellular biology, particularly as components of sphingolipids.

2-Hydroxy fatty acids are integral to the structure of certain ceramides and other complex

sphingolipids. These lipids are essential for the integrity and function of cell membranes,

especially in the nervous system and the skin.[5] Mutations in the fatty acid 2-hydroxylase

(FA2H) gene, which is responsible for the synthesis of 2-hydroxy fatty acids, are associated

with severe neurological disorders, highlighting the importance of these molecules in

maintaining myelin stability.[6]

Recent evidence suggests that 2-hydroxy sphingolipids are not merely structural components

but also have specific roles in cell signaling.[5] For instance, 2'-hydroxy ceramides have been

shown to induce apoptosis in certain cell types more potently than their non-hydroxylated

counterparts, suggesting they may mediate distinct pro-apoptotic signaling pathways.[6]

Furthermore, some studies indicate that 2-hydroxylated fatty acids, such as (R)-2-hydroxy-

palmitic acid, can enhance the chemosensitivity of cancer cells by inhibiting mTOR and

Hedgehog signaling pathways.[7]

Given these findings, it is plausible that Methyl 2-hydroxytricosanoate, or its corresponding

free acid, could be involved in similar signaling cascades.

Inferred Signaling Involvement:
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Biosynthesis & Structural Role

Signaling Roles (Inferred)

Methyl 2-hydroxytricosanoate
(or 2-hydroxytricosanoic acid)

Ceramide Synthase

mTOR Pathway

inhibits (inferred)

Hedgehog Pathway

inhibits (inferred)

Fatty Acid 2-Hydroxylase (FA2H)

2-Hydroxy-tricosanoyl-ceramide

Membrane Integrity
(e.g., Myelin Sheath) Apoptosis

induces

Increased Chemosensitivity

Click to download full resolution via product page

Inferred biological roles and signaling of 2-hydroxy long-chain fatty acids.

Conclusion
Methyl 2-hydroxytricosanoate is a molecule for which specific experimental data is scarce.

However, by drawing comparisons with structurally related long-chain alpha-hydroxy fatty acid

esters, a reasonable profile of its physical, chemical, and potential biological properties can be

constructed. This guide provides a foundational understanding for researchers interested in this

and similar molecules, offering inferred data to guide experimental design and hypothesis

generation. Further research is warranted to elucidate the specific properties and biological
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functions of Methyl 2-hydroxytricosanoate, which may hold potential in the development of

new therapeutic agents, particularly in the context of cancer and neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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